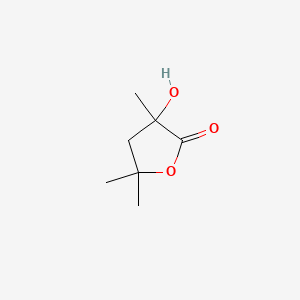

3-Hydroxy-3,5,5-trimethyloxolan-2-one

Descripción

3-Hydroxy-3,5,5-trimethyloxolan-2-one is a cyclic ester (lactone) featuring a five-membered oxolane ring substituted with three methyl groups and a hydroxyl group at the 3-position. Its structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric hindrance from the trimethyl substitution.

Propiedades

Fórmula molecular |

C7H12O3 |

|---|---|

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

3-hydroxy-3,5,5-trimethyloxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-6(2)4-7(3,9)5(8)10-6/h9H,4H2,1-3H3 |

Clave InChI |

XBYVLEIYJLIKOA-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C(=O)O1)(C)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substitution Effects

The following compounds are selected for comparison based on shared functional groups or ring systems:

Key Observations:

- The acetyl group in the latter enhances polarity, favoring solubility in polar solvents .

- Ring Strain: The bicyclic structure of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one introduces significant ring strain, likely making it more reactive in ring-opening reactions compared to the monocyclic target compound .

- Bioactivity: β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity via COX-2 inhibition, but the target lactone lacks the carboxylic acid moiety critical for NSAID-like binding .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: While Ethyl 4b () was synthesized alongside antifungal/antibacterial assays, the target compound’s bioactivity remains unexplored in the provided data. Structural similarities suggest possible antimicrobial utility, but empirical validation is needed .

- Synthetic Accessibility : The bicyclic lactone (Compound 6) requires photoirradiation for synthesis, whereas linear analogs like 4b are derived via oxidation, indicating divergent synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.